(4-(Tert-butyl)phenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone
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Description
“(4-(Tert-butyl)phenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, from drug discovery to materials science. The compound has a molecular formula of C23H27NO2 .
Molecular Structure Analysis
The molecular structure of this compound includes a tert-butyl group attached to a phenyl ring, which is further connected to a piperidin-1-yl methanone group via a methoxypyrrolidin-1-yl group . The molecular formula is C23H27NO2, with an average mass of 349.466 Da and a monoisotopic mass of 349.204193 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 507.9±50.0 °C at 760 mmHg, and a flash point of 211.9±22.5 °C . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds . The compound also has an ACD/LogP value of 4.01, indicating its lipophilicity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (4-(Tert-butyl)phenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone:
Neuroprotective Agents
Studies have shown that derivatives of this compound can act as neuroprotective agents. They may help in preventing or slowing down the progression of neurodegenerative diseases like Alzheimer’s and Parkinson’s by inhibiting the aggregation of amyloid-beta peptides and protecting neuronal cells from oxidative stress .
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory properties. It has been tested in vitro for its ability to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This makes it a promising candidate for the treatment of inflammatory diseases .
Organic Field-Effect Transistors (OFETs)
In the field of materials science, this compound is being investigated for its use in organic field-effect transistors (OFETs). Its molecular structure allows for efficient charge transport, making it suitable for flexible electronic devices. Research has demonstrated its potential in creating high-performance, stable OFETs .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes. For example, it has shown inhibitory activity against acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This property is particularly relevant for the treatment of diseases like Alzheimer’s, where acetylcholine levels are reduced .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies help in predicting its efficacy and potential side effects, guiding further drug development and optimization .
properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-21(2,3)17-7-5-16(6-8-17)20(24)22-12-9-18(10-13-22)23-14-11-19(15-23)25-4/h5-8,18-19H,9-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPOSASSADEOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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